Cas no 799250-34-3 (N-(3-aminopropyl)pyridine-2-carboxamide)

N-(3-aminopropyl)pyridine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- Pyridine-2-carboxylic acid (3-amino-propyl)-amide
- N-(3-aminopropyl)pyridine-2-carboxamide
- AKOS000300757
- 799250-34-3
- SCHEMBL18912555
- N-aminopropyl-picolinamide
- SB54181
- pyridine-2-carboxylic acid(3-amino-propyl)-amide
- N-(3-Aminopropyl)picolinamide
- STK321210
-
- MDL: MFCD06010261
- インチ: InChI=1S/C9H13N3O/c10-5-3-7-12-9(13)8-4-1-2-6-11-8/h1-2,4,6H,3,5,7,10H2,(H,12,13)
- InChIKey: PNAOGJLKKQKQDU-UHFFFAOYSA-N
- ほほえんだ: NCCCNC(C1=CC=CC=N1)=O
計算された属性
- せいみつぶんしりょう: 179.105862047g/mol
- どういたいしつりょう: 179.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 68Ų
N-(3-aminopropyl)pyridine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B406170-100mg |
N-(3-aminopropyl)pyridine-2-carboxamide |
799250-34-3 | 100mg |
$ 230.00 | 2022-06-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-331747-500mg |
Pyridine-2-carboxylic acid (3-amino-propyl)-amide, |
799250-34-3 | 500mg |
¥1955.00 | 2023-09-05 | ||
TRC | B406170-10mg |
N-(3-aminopropyl)pyridine-2-carboxamide |
799250-34-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1769922-1g |
N-(3-Aminopropyl)picolinamide |
799250-34-3 | 98% | 1g |
¥2469.00 | 2024-07-28 | |
TRC | B406170-50mg |
N-(3-aminopropyl)pyridine-2-carboxamide |
799250-34-3 | 50mg |
$ 135.00 | 2022-06-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-331747-500 mg |
Pyridine-2-carboxylic acid (3-amino-propyl)-amide, |
799250-34-3 | 500MG |
¥1,955.00 | 2023-07-10 |
N-(3-aminopropyl)pyridine-2-carboxamide 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
N-(3-aminopropyl)pyridine-2-carboxamideに関する追加情報
Professional Introduction to N-(3-aminopropyl)pyridine-2-carboxamide (CAS No. 799250-34-3)
N-(3-aminopropyl)pyridine-2-carboxamide, a compound with the chemical formula C9H14N2O, is a significant molecule in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 799250-34-3, has garnered attention due to its versatile applications in drug development and biochemical interactions. The structure of this molecule, featuring a pyridine core linked to an aminopropyl group and a carboxamide moiety, provides a unique framework for exploring various chemical and biological functionalities.
The pyridine ring in N-(3-aminopropyl)pyridine-2-carboxamide serves as a critical pharmacophore, often found in numerous pharmacologically active agents. Its ability to interact with biological targets makes it a valuable component in medicinal chemistry. Recent studies have highlighted the role of pyridine derivatives in developing treatments for neurological disorders, infectious diseases, and cancer. The presence of the 3-aminopropyl side chain further enhances the compound's potential by introducing basicity and reactivity, allowing for further functionalization and interaction with acidic or polar groups in biological systems.
The carboxamide functional group at the 2-position of the pyridine ring adds another layer of complexity to the molecule. This group not only influences the solubility and metabolic stability of the compound but also provides a site for hydrogen bonding interactions, which are crucial for binding affinity in drug design. In recent years, carboxamide derivatives have been extensively studied for their role in modulating enzyme activity and receptor binding. For instance, studies have shown that carboxamide-linked molecules can exhibit potent inhibitory effects on enzymes involved in inflammatory pathways, making them promising candidates for therapeutic intervention.
One of the most compelling aspects of N-(3-aminopropyl)pyridine-2-carboxamide is its potential in drug discovery and development. Researchers have leveraged its structural features to design novel molecules with enhanced pharmacological properties. For example, modifications to the 3-aminopropyl group have been explored to improve bioavailability and target specificity. Additionally, the pyridine core has been incorporated into libraries of compounds used in high-throughput screening (HTS) campaigns to identify new leads for therapeutic agents.
The compound's utility extends beyond traditional pharmaceutical applications. In biochemical research, N-(3-aminopropyl)pyridine-2-carboxamide has been used as a building block for synthesizing more complex molecules. Its reactivity allows chemists to attach various functional groups, creating diverse chemical entities for studying molecular interactions. Furthermore, its role as a ligand or scaffold in metal complexes has been explored, particularly in catalytic systems where pyridine-based ligands enhance reaction efficiency.
Recent advancements in computational chemistry have also highlighted the importance of N-(3-aminopropyl)pyridine-2-carboxamide in virtual screening and molecular modeling. These techniques enable researchers to predict how the compound might interact with biological targets before conducting wet-lab experiments. Such simulations have been instrumental in optimizing lead compounds for clinical trials, reducing the time and cost associated with drug development.
The synthesis of N-(3-aminopropyl)pyridine-2-carboxamide involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the formation of the pyridine core followed by functionalization at the 2-position and introduction of the 3-aminopropyl group. Advances in synthetic methodologies have improved yield and purity, making large-scale production feasible for research and industrial applications. Techniques such as catalytic hydrogenation and nucleophilic substitution play pivotal roles in constructing this molecule efficiently.
In conclusion, N-(3-aminopropyl)pyridine-2-carboxamide (CAS No. 799250-34-3) is a multifaceted compound with significant implications in pharmaceutical research and chemical synthesis. Its unique structural features—combining a pyridine ring, an 3-aminopropyl side chain, and a carboxamide group—make it a valuable tool for developing new drugs and understanding biological mechanisms. As research continues to uncover new applications for this molecule, its importance is likely to grow further, solidifying its place as a cornerstone in modern medicinal chemistry.
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